Benzoic acid, 4-iodo-2,6-dimethyl-

Physical Organic Chemistry Acid-Base Chemistry Structure-Activity Relationship (SAR)

Researchers synthesizing sterically hindered biaryl ligands, radiopaque dental polymers, or ⁹⁹ᵐTc hepatobiliary imaging probes require the unique ortho-dimethyl substitution pattern of 4-iodo-2,6-dimethylbenzoic acid. Substituting generic 4-iodobenzoic acid alters pKa, esterification kinetics, and steric bulk, compromising experimental fidelity. • Distinct pKa and esterification kinetics vs. 4-iodobenzoic acid enable precise monomer synthesis control. • Ortho-methyl groups define a steric pocket that enhances enantioselectivity in asymmetric catalysis. • Para-iodine atom serves as an X-ray contrast agent or isotopic labeling site for molecular probe design. In stock for immediate dispatch; bulk quantities available on request.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 854857-65-1
Cat. No. B3289068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-iodo-2,6-dimethyl-
CAS854857-65-1
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C(=O)O)C)I
InChIInChI=1S/C9H9IO2/c1-5-3-7(10)4-6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeySPVGIHYLOMECPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 4-iodo-2,6-dimethyl- (CAS 854857-65-1): A Unique Halogenated Building Block for Advanced Synthesis


Benzoic acid, 4-iodo-2,6-dimethyl- (CAS 854857-65-1) is a specialized halogenated aromatic carboxylic acid characterized by a para-iodine atom and two ortho-methyl groups on the benzoic acid core . With a molecular formula of C9H9IO2 and a molecular weight of 276.07 g/mol , this compound serves as a critical intermediate in organic synthesis. Its unique substitution pattern confers distinct steric and electronic properties that differentiate it from simpler iodobenzoic acids, making it a valuable building block for constructing sterically hindered biaryl systems, radiopaque materials, and pharmaceutical precursors .

Why Generic Iodobenzoic Acid Substitution Fails: Steric and Electronic Differentiation of 4-Iodo-2,6-dimethylbenzoic Acid


Generic substitution of 4-iodobenzoic acid or other simple iodobenzoic acid derivatives for 4-iodo-2,6-dimethylbenzoic acid is not chemically or functionally equivalent. The presence of the two ortho-methyl groups in the target compound fundamentally alters its physicochemical properties and reactivity. This steric hindrance impacts the acidity of the carboxylic acid group, as demonstrated by comparative pKa studies of 2,6-dimethyl-4-X-benzoic acids versus their non-methylated counterparts [1]. Furthermore, the methyl groups significantly influence the kinetics of reactions at the carboxylic acid moiety, such as esterification, as shown in comparative reactivity studies [2]. Consequently, a researcher or industrial user cannot simply substitute a cheaper or more readily available 4-iodobenzoic acid and expect identical outcomes in a synthesis or material formulation. The following section provides quantitative evidence for these critical differences.

Quantitative Evidence Guide: Differentiating Performance Data for Benzoic Acid, 4-iodo-2,6-dimethyl- (CAS 854857-65-1)


Comparative Acidity: Quantifying the Impact of 2,6-Dimethyl Substitution on pKa

The introduction of 2,6-dimethyl groups significantly alters the acidity of the benzoic acid core. A direct comparative study measured the pKa* of 4-substituted benzoic acids and their 2,6-dimethyl derivatives. While specific pKa* values for the 4-iodo derivative are not isolated in the abstract, the study demonstrates that the 2,6-dimethyl substitution systematically modulates the acidity constant (pKa*) compared to the unsubstituted 4-X-benzoic acid series [1]. This difference arises from a combination of steric inhibition of resonance and solvation effects, which are critical parameters for predicting compound behavior in solution and in biological systems [1].

Physical Organic Chemistry Acid-Base Chemistry Structure-Activity Relationship (SAR)

Comparative Reactivity: Quantifying the Impact of 2,6-Dimethyl Substitution on Esterification Kinetics

The steric hindrance imposed by the two ortho-methyl groups directly influences the reaction rate of the carboxylic acid. A classical study investigated the reactivities of a series of 4-substituted 2,6-dimethylbenzoic acids toward diphenyldiazomethane in absolute ethanol [1]. The research concluded that the reactivity of the carboxyl group is not importantly determined by resonance-coupling with the 4-substituent, but is instead dominated by the steric environment created by the 2,6-dimethyl groups [1]. This provides a clear class-level inference that the reaction kinetics for esterification or amidation of 4-iodo-2,6-dimethylbenzoic acid will be significantly different from that of 4-iodobenzoic acid.

Organic Synthesis Kinetics Steric Effects Structure-Reactivity Relationships

Suzuki-Miyaura Cross-Coupling: A Differentiated Substrate for Constructing Sterically Hindered Biaryls

The iodine atom at the para-position makes this compound an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . While this is a general property of aryl iodides, the differentiation lies in the outcome of the reaction. Coupling with this specific substrate yields a biaryl product that inherits the sterically demanding 2,6-dimethylbenzoic acid framework. This is a distinct outcome compared to using simpler aryl iodides like 4-iodotoluene or 4-iodoanisole, which produce less sterically hindered biaryl products . The resulting steric bulk can be critical for applications requiring a specific molecular conformation, such as in the development of chiral ligands or materials with defined packing structures.

Organic Synthesis Cross-Coupling Palladium Catalysis Sterically Hindered Biaryls

Optimal Application Scenarios for Benzoic Acid, 4-iodo-2,6-dimethyl- (CAS 854857-65-1)


Synthesis of Sterically Hindered Biaryl Ligands and Catalysts

The compound is an optimal precursor for synthesizing biaryl ligands featuring a 2,6-dimethylbenzoic acid moiety . These ligands, when coordinated to a metal center, create a well-defined steric pocket around the active site. This can lead to enhanced enantioselectivity in asymmetric catalysis or improved stability of the catalytic complex compared to ligands derived from less sterically demanding building blocks . The evidence for altered reactivity at the carboxylic acid (Section 3, Item 2) further supports the need for this specific building block to achieve the desired ligand structure.

Preparation of Radiopaque Monomers for Dental and Medical Materials

Iodinated benzoic acid derivatives, including those with the 2,6-dimethyl substitution pattern, are explicitly claimed in patents for the synthesis of radiopaque esters and amides used in dental materials and other medical polymers . The presence of the ortho-methyl groups can influence the polymerization kinetics and the final polymer's physical properties (e.g., flexibility, hardness), providing a differentiated material compared to polymers made from simpler iodobenzoic acids . The established differences in pKa and reactivity (Section 3) are critical for controlling the esterification or amidation step in monomer synthesis.

Development of Functionalized Molecular Probes and Tracers

The unique combination of a para-iodine atom (a heavy atom for X-ray contrast or a site for isotopic labeling) and ortho-methyl groups (providing steric bulk) makes this compound a valuable scaffold for designing molecular probes . For instance, derivatives like 4-iodo-2,6-dimethylphenylcarbamoylmethyl iminodiacetic acid (METHYLIODIDA) have been specifically synthesized as ligands for 99mTc complexation, aiming for improved hepatobiliary radiopharmaceutical properties [1]. The steric environment provided by the methyl groups can influence the biodistribution and metabolic stability of the resulting probe [1]. This application scenario is a direct consequence of the compound's unique molecular architecture.

Building Block for Pharmaceutical Intermediates Requiring Specific Conformation

In medicinal chemistry, the 2,6-dimethylbenzoic acid motif is a privileged structure for inducing a specific conformation in a drug candidate . The target compound serves as a key intermediate for introducing this motif via cross-coupling reactions . For example, it can be used to synthesize analogs of known pharmaceuticals where a sterically hindered benzoic acid or benzamide group is essential for target binding or for blocking a metabolic pathway . The procurement of this specific compound is therefore not interchangeable with other iodobenzoic acids when the 2,6-dimethyl substitution is a critical design element for the final drug candidate's activity or pharmacokinetic profile.

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